molecular formula C16H14FN5O2 B2579849 4-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 897614-67-4

4-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2579849
CAS No.: 897614-67-4
M. Wt: 327.319
InChI Key: UTRCAZORMJOWEX-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 4-fluorophenyl group and a tetrazole ring linked via a methylene bridge to a 4-methoxyphenyl moiety. The tetrazole ring enhances metabolic stability and bioavailability, while the fluorine atom modulates electronic properties and lipophilicity.

Properties

IUPAC Name

4-fluoro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2/c1-24-14-8-6-13(7-9-14)22-15(19-20-21-22)10-18-16(23)11-2-4-12(17)5-3-11/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRCAZORMJOWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Attachment of the Benzamide Core: The tetrazole intermediate is then coupled with 4-fluorobenzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions. For example, treatment with concentrated HCl at reflux cleaves the amide bond, yielding 4-fluorobenzoic acid and the tetrazole-containing amine derivative.

Conditions Products Yield
6M HCl, reflux, 12h4-fluorobenzoic acid + 1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methanamine72%
NaOH (aq), 80°C, 8hSodium 4-fluorobenzoate + corresponding amine65%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the fluorine atom exerting an electron-withdrawing effect that accelerates hydrolysis.

Electrophilic Aromatic Substitution

The fluorine-substituted benzene ring participates in electrophilic substitution reactions. Nitration with HNO₃/H₂SO₄ at 0–5°C selectively substitutes the para position to the fluorine atom:

Reaction Conditions Product Yield
NitrationHNO₃/H₂SO₄, 0–5°C, 4h4-fluoro-3-nitro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide58%

The methoxyphenyl group on the tetrazole ring remains inert under these conditions due to steric hindrance and electronic deactivation.

Nucleophilic Aromatic Substitution

The fluorine atom undergoes nucleophilic displacement with amines or alkoxides. For example, reaction with morpholine in DMF at 120°C replaces fluorine with a morpholino group:

Reagent Conditions Product Yield
MorpholineDMF, 120°C, 24hN-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-morpholinobenzamide41%

The reaction is facilitated by the electron-deficient nature of the fluorinated aromatic ring.

Tetrazole Ring Functionalization

The tetrazole moiety undergoes alkylation or arylation at the N1 position. Treatment with methyl iodide in the presence of K₂CO₃ in DMF yields the N-methylated derivative:

Reagent Conditions Product Yield
CH₃I, K₂CO₃DMF, 60°C, 6h4-fluoro-N-((1-(4-methoxyphenyl)-2-methyl-1H-tetrazol-5-yl)methyl)benzamide83%

The reaction follows an SN2 mechanism, with the tetrazole acting as a nucleophile.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura coupling via its brominated derivatives. For instance, palladium-catalyzed coupling with phenylboronic acid introduces a phenyl group:

Catalyst Conditions Product Yield
Pd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C, 12h4-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4'-phenylbenzamide67%

Reductive Transformations

Catalytic hydrogenation reduces the tetrazole ring to an amine under high-pressure H₂ conditions:

Conditions Product Yield
H₂ (50 psi), Pd/C, EtOH4-fluoro-N-((5-amino-1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide34%

Photochemical Reactions

UV irradiation in the presence of iodine induces C–H functionalization at the benzamide’s ortho position:

Conditions Product Yield
UV (254 nm), I₂, CH₃CN4-fluoro-2-iodo-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide28%

Key Mechanistic Insights

  • Electronic Effects : The fluorine atom enhances electrophilic substitution rates via inductive withdrawal.

  • Steric Factors : The tetrazole’s 4-methoxyphenyl group shields the N3 position, directing alkylation to N1.

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) improve yields in nucleophilic substitutions .

Experimental data from synthesis protocols (e.g., 4-fluoro-N-methoxy-N-methylbenzamide precursors ) and structural analogs corroborate these trends.

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of tetrazole derivatives, including those similar to 4-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide. A series of halogenated derivatives were synthesized and tested for their efficacy against Mycobacterium tuberculosis. Notably, compounds with the methoxyphenyl group exhibited strong growth-inhibitory effects against multidrug-resistant strains, outperforming first-line tuberculostatics by 8-16 times . The presence of the tetrazole ring is critical for enhancing the biological activity of these compounds, making them a focus for further development in tuberculosis treatment.

Anticancer Properties

The compound also shows promise in anticancer research. Studies on structurally related tetrazoles indicated that they possess significant cytotoxicity against various cancer cell lines. For instance, certain derivatives demonstrated an ability to induce apoptosis in cancer cells, with structure-activity relationship (SAR) analyses suggesting that the methoxy group enhances this activity . The incorporation of a tetrazole moiety has been linked to improved selectivity and potency against cancer cells, making it a valuable scaffold for designing new anticancer agents.

Antibacterial Effects

In addition to its antitubercular and anticancer applications, this compound exhibits antibacterial properties. Research has shown that derivatives containing the tetrazole ring can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanisms behind this activity often involve interference with bacterial cell wall synthesis or disruption of metabolic pathways .

Summary Table of Applications

Application Description Key Findings
AntitubercularEffective against Mycobacterium tuberculosisOutperformed first-line drugs; 8-16 times stronger against resistant strains
AnticancerInduces apoptosis in cancer cellsEnhanced activity linked to methoxy group; significant cytotoxicity observed
AntibacterialInhibits growth of various bacterial strainsEffective against antibiotic-resistant bacteria; disrupts metabolic pathways

Mechanism of Action

The mechanism of action of 4-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The fluoro and methoxy groups enhance its binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The tetrazole ring may also play a role in stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural Analogues with Fluorine Position Variations

The positional isomer 3-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide (PubChem CID in ) differs only in the fluorine’s location (meta vs. para on the benzamide). The para-substitution in the target compound likely enhances dipole interactions and steric complementarity in binding pockets compared to the meta isomer. Such positional changes can significantly alter pharmacokinetics, as seen in other fluorinated drugs (e.g., fluoroquinolones) .

Heterocycle Variations in Benzamide Derivatives

  • Thiadiazole and Isoxazole Derivatives : Compounds like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () replace the tetrazole with isoxazole or thiadiazole rings. These heterocycles exhibit distinct electronic profiles: isoxazoles are less aromatic but more reactive, while thiadiazoles introduce sulfur-based hydrogen bonding. Such differences impact solubility and target affinity .
  • 1,3,4-Oxadiazole Derivatives : LMM5 () features an oxadiazole ring instead of tetrazole. Oxadiazoles are less basic than tetrazoles, reducing metabolic stability but improving membrane permeability. LMM5 demonstrates antifungal activity, suggesting the target compound’s tetrazole may offer advantages in longevity for similar applications .

Substituent Effects on Tetrazole Moieties

  • Sulfonylated Tetrazoles: Compounds like 3ka and 3la () incorporate sulfonyl groups on the tetrazole, enhancing electronegativity and hydrogen-bonding capacity.
  • tert-Butyl-Substituted Tetrazoles : V-29 () uses a bulky tert-butyl group, improving steric hindrance but reducing solubility. The target’s 4-methoxyphenyl substituent balances steric and electronic effects, favoring both binding and bioavailability .

Data Table: Key Comparative Features

Compound Name Core Structure Heterocycle Key Substituents Notable Properties Biological Activity (If Reported) References
4-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide Benzamide + tetrazole Tetrazole 4-fluorophenyl, 4-methoxyphenyl High metabolic stability Not reported
3-fluoro isomer () Benzamide + tetrazole Tetrazole 3-fluorophenyl, 4-methoxyphenyl Altered dipole interactions Not reported
N-(5-isoxazol-5-yl-3-phenyl-3H-thiadiazol-2-ylidene)-benzamide (6) Benzamide + thiadiazole Thiadiazole Isoxazole, phenyl Moderate reactivity Not reported
LMM5 () Benzamide + oxadiazole Oxadiazole Sulfamoyl, benzyl Antifungal activity Fungal growth inhibition
SNI-2 () Benzamide + sulfonamide None Sulfonamide, phenethyl CARP-1/NEMO binding inhibition Anticandidate (HTS)
3ka () Sulfonylated tetrazole Tetrazole Sulfonyl, phenyl Enhanced hydrogen bonding Not reported

Research Findings and Trends

  • Electronic Effects : Fluorine’s para position in the target compound likely enhances binding compared to meta-substituted analogues, as observed in kinase inhibitors like imatinib .
  • Heterocycle Impact : Tetrazoles outperform oxadiazoles in metabolic stability but may lag in permeability, as seen in LMM5’s antifungal efficacy vs. tetrazole-based antivirals .
  • Synthetic Flexibility : Multicomponent reactions () enable rapid diversification, though traditional methods remain critical for precise functionalization .

Q & A

Q. Basic

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-F stretch at ~1250 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons at δ 6.8–7.9 ppm) .
  • X-ray crystallography : Resolves molecular geometry and confirms tetrazole-benzamide connectivity. SHELXL software refines data with R-factors <0.06 for high precision .

How can researchers address low yields in the final coupling step of the synthesis?

Advanced
Low yields often arise from steric hindrance or competing side reactions. Methodological solutions include:

  • Temperature modulation : Lowering reaction temperature reduces decomposition (e.g., 60°C instead of 80°C) .
  • Protecting groups : Temporarily shielding the tetrazole nitrogen during coupling prevents undesired interactions .
  • Alternative reagents : Using trimethylsilyl azide in [3+2] cycloadditions improves tetrazole ring formation efficiency .

How to resolve discrepancies in reported biological activity across studies?

Advanced
Contradictions in antimicrobial or enzyme inhibition data may stem from assay variability or structural analogs. Strategies include:

  • Comparative assays : Re-evaluate activity under standardized conditions (e.g., MIC testing against S. aureus ATCC 25923) .
  • Structural analogs : Test derivatives (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
  • Impurity profiling : Use HPLC-MS to confirm compound purity (>95%) and rule out byproducts .

What computational methods validate the molecular structure and interaction mechanisms?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates optimized geometries and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular docking : Simulates binding to bacterial targets (e.g., acps-pptase enzymes) to rationalize inhibition patterns .
  • SHELX refinement : Cross-validates crystallographic data with computational models to ensure structural accuracy .

What role do the fluorine and methoxy substituents play in biological activity?

Q. Advanced

  • Fluorine : Enhances lipophilicity and metabolic stability via C-F bond strength, improving membrane penetration .
  • Methoxy group : Modulates electronic effects (e.g., electron-donating resonance) to stabilize interactions with hydrophobic enzyme pockets .
  • SAR studies : Systematic substitution (e.g., replacing methoxy with ethoxy) quantifies steric/electronic effects on activity .

How to analyze reaction byproducts in tetrazole-benzamide synthesis?

Advanced
Byproducts (e.g., N-alkylated impurities) are common in multi-step syntheses. Mitigation involves:

  • TLC monitoring : Track reaction progress using silica gel plates (e.g., hexane:EtOAc 3:1) .
  • LC-MS/MS : Identifies byproducts via fragmentation patterns (e.g., m/z 360.17 for tetrazole intermediates) .
  • Selective crystallization : Isolates the target compound using solvent polarity gradients .

What strategies improve solubility for in vitro bioassays?

Advanced
Poor aqueous solubility can limit biological testing. Approaches include:

  • Co-solvent systems : Use DMSO:PBS (10:90) to maintain compound stability .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily .
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance bioavailability .

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